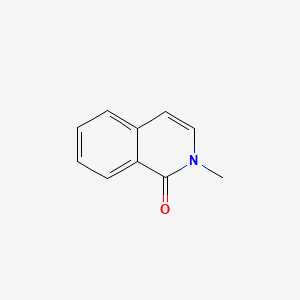

2-Methylisoquinolin-1(2H)-one

Übersicht

Beschreibung

2-Methylisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinoline family. It features a fused ring system with a nitrogen atom, making it an important scaffold in medicinal chemistry and organic synthesis. This compound is known for its potential biological activities and serves as a building block for various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. Another method involves the cyclization of N-acylated ortho-aminobenzyl alcohols under acidic conditions.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Dihydro-2-Methylisoquinolin-1(2H)-one.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylisoquinolin-1(2H)-one has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and as an intermediate in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Isoquinoline: The parent compound of the isoquinoline family, lacking the methyl group and the lactam structure.

1-Methylisoquinoline: Similar structure but with a methyl group at a different position.

2-Methylquinoline: A quinoline derivative with a similar methyl substitution but different ring structure.

Uniqueness: 2-Methylisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of the lactam ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications.

Biologische Aktivität

2-Methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound serves as a building block in organic synthesis and has potential applications in medicinal chemistry due to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a nitrogen-containing five-membered ring fused to a six-membered carbon ring. The presence of the methyl group at the second position contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : This compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its potential role as an anticancer agent and in other therapeutic areas.

- Receptor Modulation : this compound may interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions. Such interactions are essential for understanding its pharmacological effects.

Antiviral Activity

Recent studies have demonstrated the antiviral properties of isoquinolone derivatives, including this compound. A notable study identified a derivative with significant antiviral activity against influenza viruses, showing effective concentration (EC50) values between 0.2 to 0.6 μM and a cytotoxic concentration (CC50) of 39.0 μM in MDCK cells . This indicates a high selectivity index (S.I.) of ≥65, suggesting that modifications to the compound can enhance its efficacy while reducing toxicity.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. A study found that this compound, when connected via specific substituents like N-propylpropionamide with thiazole rings, exhibited favorable antibacterial activity . The structure-activity relationship (SAR) analysis indicated that certain modifications could improve antimicrobial efficacy while minimizing cytotoxic effects.

Study on Influenza Inhibition

In a comprehensive investigation into antiviral agents, a modified version of this compound was tested against various strains of influenza. The results indicated that the compound effectively reduced viral protein expression and progeny release, demonstrating its potential as a therapeutic agent against viral infections .

Antimicrobial Efficacy Assessment

Another study evaluated the antibacterial activity of compounds derived from this compound. The research suggested that specific substitutions on the isoquinoline framework significantly influenced their antibacterial potency, with some derivatives showing enhanced activity compared to others .

Table: Summary of Biological Activities

| Activity Type | Compound Derivative | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | Modified Isoquinolone | 0.2 - 0.6 | 39.0 | ≥65 |

| Antimicrobial | N-propylpropionamide Derivative | Varies | Varies | Varies |

Eigenschaften

IUPAC Name |

2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMHIKEMDTYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196662 | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-71-2 | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one (IS0042) a potentially interesting drug candidate for further development?

A: IS0042 demonstrates promising characteristics as a novel melatoninergic agonist. This compound exhibits selectivity for the type 2 melatonin receptor []. Preclinical studies in rats revealed that IS0042 has moderate clearance, a large volume of distribution, and a long elimination half-life following intravenous administration []. This suggests a potential for sustained duration of action. While its absolute oral bioavailability was found to be relatively low, further investigation into formulation strategies could potentially enhance its bioavailability [].

Q2: Can you describe the metabolic pathway of IS0042 in rats?

A: In vitro studies using rat intestinal and liver microsomes identified the major biotransformation pathways of IS0042 as ether bond cleavage, hydroxylation, and demethylation []. Importantly, the same metabolites observed in vitro were also detected in the blood circulation of rats after oral administration of IS0042 []. This strong correlation between in vitro and in vivo metabolism underscores the predictive value of these preclinical models for understanding IS0042's metabolic fate.

Q3: How does the structure of 2-methylisoquinolin-1(2H)-one derivatives relate to their pharmacological activity?

A: While specific structure-activity relationship (SAR) data for this compound and its pharmacological activity wasn't explicitly detailed in the provided research, we can look at IS0042 as an example. The presence of a methoxy group at position 7 and a 3-methoxy-benzyloxy group at position 6 of the isoquinolinone core seems to be crucial for its melatoninergic agonist activity and selectivity towards the MT2 receptor []. Further research exploring modifications to the core structure and various substituents would provide a more comprehensive understanding of the SAR and potentially lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.